molecular formula C10H14N4S B8629681 2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile

2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B8629681
M. Wt: 222.31 g/mol
InChI Key: MNROMJLRBRHQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

5-Bromo-N-tert-butyl-4-(methylthio)pyrimidin-2-amine (3400 mg, 12.31 mmol), zinc dust (201 mg, 3.08 mmol), zinc cyanide (940 mg, 8.00 mmol), 1,1′-bis-(diphenylphosphino)-ferrocene (552 mg, 0.985 mmol), tris(dibenzylideneacetone)dipalladium(0) (564 mg, 0.616 mmol), and DMF (20.5 mL) were combined and heated at 90° C. overnight under nitrogen. The reaction mixture was diluted with 125 mL ethyl acetate and 50 mL of water and then filtered through a pad of Celite. The layers of filtrate were separated and the aqueous layer was extracted with 75 mL ethyl acetate. The combined ethyl acetate layers were washed with 2×50 mL brine, dried over anhydrous magnesium sulfate, filtered and concentrated to an oil under reduced pressure. The crude oil was purified by silica gel chromatography (0-30% ethyl acetate/hexane) to afford 2-(tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile (2.26 g, 10.17 mmol, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.37-8.51 (m, 1H), 7.85-8.10 (m, 1H), 2.53-2.62 (m, 3H), 1.41 (s, 9H). MS (ESI) m/z 223.1 [M+1]+.
Name
5-Bromo-N-tert-butyl-4-(methylthio)pyrimidin-2-amine
Quantity
3400 mg
Type
reactant
Reaction Step One
Name
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
201 mg
Type
catalyst
Reaction Step Four
Quantity
940 mg
Type
catalyst
Reaction Step Five
Quantity
552 mg
Type
catalyst
Reaction Step Six
Quantity
564 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([S:13][CH3:14])=[N:4][C:5]([NH:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[N:6][CH:7]=1.[CH3:15][N:16](C=O)C>C(OCC)(=O)C.O.[Zn].[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:9]([NH:8][C:5]1[N:4]=[C:3]([S:13][CH3:14])[C:2]([C:15]#[N:16])=[CH:7][N:6]=1)([CH3:12])([CH3:11])[CH3:10] |f:5.6.7,8.9.10,11.12.13.14.15|

Inputs

Step One
Name
5-Bromo-N-tert-butyl-4-(methylthio)pyrimidin-2-amine
Quantity
3400 mg
Type
reactant
Smiles
BrC=1C(=NC(=NC1)NC(C)(C)C)SC
Step Two
Name
Quantity
20.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
201 mg
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
940 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Six
Name
Quantity
552 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Seven
Name
Quantity
564 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The layers of filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 75 mL ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with 2×50 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica gel chromatography (0-30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC=C(C(=N1)SC)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.17 mmol
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.